4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-14-6-4-12(5-7-14)18(25)21-15-3-1-2-13(10-15)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOAQAHLROUOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting appropriate hydrazine derivatives with 1,2-diketones under reflux conditions in the presence of a suitable solvent such as ethanol.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic aromatic substitution reactions using fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Coupling with Benzamide: The final step involves coupling the triazolopyridazine intermediate with benzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: Amines or thiols in the presence of a base like NaOH or KOH.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.
Scientific Research Applications
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Derivatives
- Structural Difference : Replaces the fluorine atom with a methyl group on the triazolo-pyridazine ring.
- Activity : Derivatives of this compound exhibit moderate to good antimicrobial activity against tested microorganisms, suggesting the methyl group enhances interactions with microbial targets .
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structural Difference : Features an acetamide group instead of benzamide and a methyl group on the triazolo-pyridazine ring.
- Activity : C1632 inhibits LIN28/let-7 interaction, downregulates PD-L1, and suppresses tumor growth in vitro and in vivo .
Sulphonamide and Pyridine Derivatives
- Structural Difference : Replace benzamide with sulphonamide or pyridine groups.
- Activity : These compounds bind to PEF(S) proteins and inhibit calpain-1 via interactions such as π-stacking with Trp168 and H-bonding .
- Implications : The fluorine and benzamide groups in the target compound may modulate binding affinity to similar protein pockets, warranting comparative docking studies.
Functional Group and Substituent Effects
Fluorine vs. Methyl/Trifluoromethyl Substituents
- No direct activity data are available, but fluorine often enhances bioavailability in drug design.
- Methyl : In , methyl analogs show antimicrobial activity, suggesting hydrophobic interactions dominate.
- Trifluoromethyl : A compound with a trifluoromethyl group (3ab in ) demonstrated synthetic accessibility (44% yield) but unlisted bioactivity, highlighting the trade-off between bulkiness and solubility .
Benzamide vs. Acetamide/Sulphonamide
- Benzamide : Aromaticity may favor π-stacking with protein residues (e.g., His131 or Trp168 in PEF(S) binding ).
- Acetamide (C1632) : Flexible methyl group may enhance entropic binding but reduce specificity .
- Sulphonamide : Polar sulfonyl groups improve solubility but may alter target engagement .
Physicochemical and Pharmacological Data
Table 1: Comparative Properties of Selected Analogs
Biological Activity
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound that belongs to a class of molecules known for their diverse biological activities, particularly in the realm of cancer therapy and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's molecular formula is with a molecular weight of 445.4 g/mol. Its structure features a triazolo-pyridazine moiety, which is significant for its biological interactions.
Target Receptors and Pathways
The compound primarily acts as an inhibitor of various kinases, including c-Met kinase. The mechanism involves:
- Inhibition of Kinase Activity : Compounds similar to 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in signaling pathways that regulate cell growth and survival.
- Modulation of Receptor Functions : The compound may also interact with metabotropic glutamate receptors, enhancing or inhibiting their activity based on the physiological context.
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption and distribution characteristics for compounds in this class. In silico modeling suggests potential for good bioavailability and metabolic stability.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide through:
- Cell Line Studies : The compound has been tested against various cancer cell lines (A549, MCF-7, HeLa), showing IC50 values indicating effective growth inhibition.
- Mechanistic Investigations : Studies reveal that the compound induces apoptosis in cancer cells via activation of caspase pathways and modulation of cell cycle progression.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 | 0.83 ± 0.07 | Apoptosis induction |
| MCF-7 | 0.15 ± 0.08 | Cell cycle arrest |
| HeLa | 2.85 ± 0.74 | Caspase activation |
Other Pharmacological Activities
In addition to its anticancer properties, this compound exhibits:
- Antimicrobial Activity : Similar derivatives have shown potential against various bacterial strains.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests therapeutic applications in chronic inflammatory diseases.
Case Studies
-
Study on c-Met Inhibition :
- A study evaluated the effects of a related triazolo derivative on c-Met kinase activity in vitro and in vivo.
- Results indicated significant tumor growth inhibition in xenograft models treated with the compound.
-
Clinical Observations :
- In a cohort study involving patients with advanced cancers treated with related compounds, notable survival benefits were observed in individuals receiving targeted therapy based on kinase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
